![molecular formula C32H42O5 B12310699 (6Z)-6-[(4E,6E,8E,10E)-3,13-dihydroxy-8,12,14-trimethyl-16-phenylhexadeca-4,6,8,10-tetraenylidene]-5-hydroxy-2,4-dimethylpyran-3-one](/img/structure/B12310699.png)
(6Z)-6-[(4E,6E,8E,10E)-3,13-dihydroxy-8,12,14-trimethyl-16-phenylhexadeca-4,6,8,10-tetraenylidene]-5-hydroxy-2,4-dimethylpyran-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (6Z)-6-[(4E,6E,8E,10E)-3,13-dihidroxi-8,12,14-trimetil-16-fenilhexadeca-4,6,8,10-tetraenilideno]-5-hidroxi-2,4-dimetilpiran-3-ona es una molécula orgánica compleja caracterizada por múltiples grupos hidroxilo, dobles enlaces y un grupo fenilo. Este compuesto es notable por su intrincada estructura, que incluye un anillo de piranona y una larga cadena alifática con varios dobles enlaces conjugados. Dichos compuestos a menudo exhiben propiedades químicas y biológicas interesantes debido a su complejidad estructural.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (6Z)-6-[(4E,6E,8E,10E)-3,13-dihidroxi-8,12,14-trimetil-16-fenilhexadeca-4,6,8,10-tetraenilideno]-5-hidroxi-2,4-dimetilpiran-3-ona generalmente implica varios pasos, incluida la formación del anillo de piranona y la unión de la cadena alifática. Los pasos clave pueden incluir:
Formación del anillo de piranona: Esto se puede lograr mediante reacciones de ciclización que involucran precursores adecuados.
Unión de la cadena alifática: Este paso puede involucrar reacciones de Wittig o Horner-Wadsworth-Emmons para introducir los dobles enlaces conjugados.
Hidroxilación: La introducción de grupos hidroxilo se puede realizar utilizando reactivos como el tetróxido de osmio o el peróxido de hidrógeno en condiciones específicas.
Métodos de producción industrial
La producción industrial de moléculas tan complejas a menudo se basa en la optimización de la ruta sintética para maximizar el rendimiento y la pureza. Se pueden emplear técnicas como la química de flujo continuo y las plataformas de síntesis automatizadas para optimizar el proceso y garantizar la coherencia.
Análisis De Reacciones Químicas
Tipos de reacciones
(6Z)-6-[(4E,6E,8E,10E)-3,13-dihidroxi-8,12,14-trimetil-16-fenilhexadeca-4,6,8,10-tetraenilideno]-5-hidroxi-2,4-dimetilpiran-3-ona: puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo se pueden oxidar a cetonas o aldehídos utilizando reactivos como PCC (clorocromato de piridinio) o reactivo de Jones.
Reducción: Los dobles enlaces se pueden reducir utilizando catalizadores de hidrogenación como paladio sobre carbono.
Sustitución: El grupo fenilo puede sufrir reacciones de sustitución aromática electrofílica con reactivos como bromo o ácido nítrico.
Reactivos y condiciones comunes
Oxidación: PCC, reactivo de Jones o permanganato de potasio.
Reducción: Gas hidrógeno con paladio sobre carbono o hidruro de litio y aluminio.
Sustitución: Bromo, ácido nítrico o ácido sulfúrico.
Productos principales
Oxidación: Formación de cetonas o aldehídos.
Reducción: Cadenas alifáticas saturadas.
Sustitución: Compuestos aromáticos bromados o nitrados.
Aplicaciones Científicas De Investigación
(6Z)-6-[(4E,6E,8E,10E)-3,13-dihidroxi-8,12,14-trimetil-16-fenilhexadeca-4,6,8,10-tetraenilideno]-5-hidroxi-2,4-dimetilpiran-3-ona: tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo para estudiar mecanismos de reacción y metodologías sintéticas.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antioxidantes.
Medicina: Se explora por sus posibles efectos terapéuticos, particularmente en el tratamiento de enfermedades que involucran estrés oxidativo.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor de moléculas más complejas.
Mecanismo De Acción
El mecanismo de acción de (6Z)-6-[(4E,6E,8E,10E)-3,13-dihidroxi-8,12,14-trimetil-16-fenilhexadeca-4,6,8,10-tetraenilideno]-5-hidroxi-2,4-dimetilpiran-3-ona implica su interacción con dianas moleculares específicas. Los grupos hidroxilo y los dobles enlaces conjugados le permiten participar en reacciones redox e interactuar con enzimas o receptores. Estas interacciones pueden modular varias vías bioquímicas, lo que lleva a sus efectos biológicos observados.
Comparación Con Compuestos Similares
Compuestos similares
Fenofibrato: Un compuesto con una cadena alifática similar pero diferentes grupos funcionales.
Propionato de etilo 3-(furan-2-il): Comparte algunas características estructurales pero difiere en la estructura del anillo central.
Compuestos de azufre: Aunque no son estructuralmente similares, comparten cierta reactividad química debido a la presencia de múltiples grupos funcionales.
Singularidad
- La combinación de un anillo de piranona con una cadena alifática larga y conjugada y múltiples grupos hidroxilo hace que (6Z)-6-[(4E,6E,8E,10E)-3,13-dihidroxi-8,12,14-trimetil-16-fenilhexadeca-4,6,8,10-tetraenilideno]-5-hidroxi-2,4-dimetilpiran-3-ona sea único. Esta estructura confiere propiedades químicas y biológicas distintas que no se encuentran comúnmente en otros compuestos.
Propiedades
Fórmula molecular |
C32H42O5 |
|---|---|
Peso molecular |
506.7 g/mol |
Nombre IUPAC |
(6Z)-6-[(4E,6E,8E,10E)-3,13-dihydroxy-8,12,14-trimethyl-16-phenylhexadeca-4,6,8,10-tetraenylidene]-5-hydroxy-2,4-dimethylpyran-3-one |
InChI |
InChI=1S/C32H42O5/c1-22(13-11-14-23(2)30(34)24(3)18-19-27-15-7-6-8-16-27)12-9-10-17-28(33)20-21-29-32(36)25(4)31(35)26(5)37-29/h6-17,21,23-24,26,28,30,33-34,36H,18-20H2,1-5H3/b12-9+,14-11+,17-10+,22-13+,29-21- |
Clave InChI |
MFUOANGVUFFOHJ-FBZKPXOCSA-N |
SMILES isomérico |
CC1C(=O)C(=C(/C(=C/CC(/C=C/C=C/C(=C/C=C/C(C)C(C(C)CCC2=CC=CC=C2)O)/C)O)/O1)O)C |
SMILES canónico |
CC1C(=O)C(=C(C(=CCC(C=CC=CC(=CC=CC(C)C(C(C)CCC2=CC=CC=C2)O)C)O)O1)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


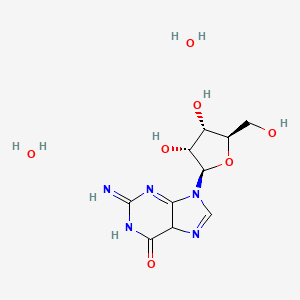
![N-(26-amino-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl)-5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamide](/img/structure/B12310621.png)
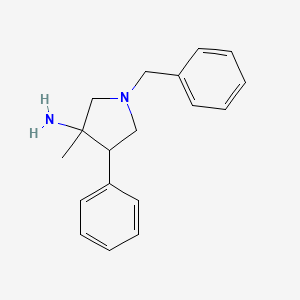
![2-[11-[3-(Dimethylamino)propyl]-6,11-dihydrobenzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride](/img/structure/B12310644.png)

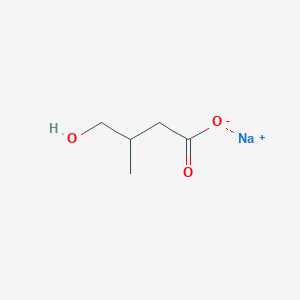
![4-(aminomethyl)-5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methylpyrrolidin-2-one](/img/structure/B12310660.png)


![1-[4-Hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12310673.png)
![2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid hydrochloride](/img/structure/B12310680.png)
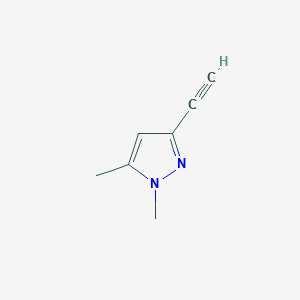
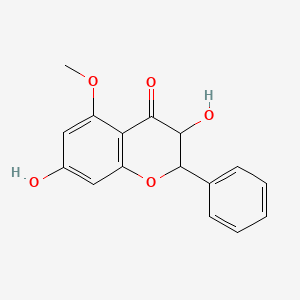
![[11-Ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate](/img/structure/B12310695.png)
